molecular formula C31H25N5O3 B12382240 Bet-IN-16

Bet-IN-16

Cat. No.: B12382240
M. Wt: 515.6 g/mol
InChI Key: LLUTURRCWNCHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bet-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of organic synthesis techniques to construct the bromodomain inhibitor scaffold .

Industrial Production Methods

Industrial production of this compound follows standard protocols for the synthesis of small-molecule inhibitors. This includes large-scale organic synthesis, purification, and quality control to ensure the compound meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

Bet-IN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives and analogs that retain the core bromodomain inhibitor structure. These products are often used to study the structure-activity relationship and optimize the compound’s efficacy .

Scientific Research Applications

Bet-IN-16 has a wide range of scientific research applications, including:

Mechanism of Action

Bet-IN-16 exerts its effects by inhibiting the bromodomain and extra-terminal (BET) proteins, specifically BRD4. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones, facilitating the transcription of genes involved in cancer progression. By displacing BRD4 from super-enhancer regions, this compound disrupts the transcription of oncogenic genes, leading to reduced cancer cell proliferation and survival .

Properties

Molecular Formula

C31H25N5O3

Molecular Weight

515.6 g/mol

IUPAC Name

4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,1-dipyridin-2-ylethyl)pyrrolo[3,2-b]pyridin-3-yl]benzoic acid

InChI

InChI=1S/C31H25N5O3/c1-19-28(20(2)39-35-19)23-16-25-29(34-17-23)24(21-10-12-22(13-11-21)30(37)38)18-36(25)31(3,26-8-4-6-14-32-26)27-9-5-7-15-33-27/h4-18H,1-3H3,(H,37,38)

InChI Key

LLUTURRCWNCHPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)(C4=CC=CC=N4)C5=CC=CC=N5)C6=CC=C(C=C6)C(=O)O)N=C2

Origin of Product

United States

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